N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinoline-2-carboxamide
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Overview
Description
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinoline-2-carboxamide is a synthetic compound characterized by its complex structure, which integrates triazole, piperidine, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinoline-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of 1-(3-fluorophenyl)-1H-1,2,3-triazole: : This can be achieved by cycloaddition of 3-fluorophenyl azide with an alkyne derivative under copper(I)-catalyzed conditions.
Preparation of the piperidin-4-yl intermediate: : This involves the formation of a piperidine ring, which can be synthesized via a reductive amination reaction.
Coupling of intermediates: : The triazole and piperidine intermediates are then coupled using an appropriate coupling agent, such as EDCI, to form the desired product.
Final assembly with quinoline-2-carboxamide: : The final step involves the coupling of the triazole-piperidine intermediate with quinoline-2-carboxylic acid, facilitated by coupling reagents like DCC or HATU.
Industrial Production Methods
For industrial-scale production, these synthetic routes can be optimized to enhance yield and reduce costs. Key factors include:
Utilization of continuous flow reactors to streamline the reaction process.
Optimization of reaction conditions, such as temperature, pressure, and solvent systems.
Implementation of automated purification techniques, such as chromatography or crystallization, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : Can occur at the quinoline or piperidine moieties.
Reduction: : Potential reduction of the triazole ring or fluorophenyl group.
Substitution: : Commonly observed in the fluorophenyl group, where the fluorine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: : Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic substitution reagents: : Including sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Depending on the reaction conditions and reagents used, major products can include:
Oxidized derivatives with modified quinoline or piperidine structures.
Reduced forms with altered triazole or fluorophenyl groups.
Substituted compounds with various nucleophiles attached to the phenyl ring.
Scientific Research Applications
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinoline-2-carboxamide has demonstrated potential across several scientific fields:
Chemistry
As a ligand in coordination chemistry: : Facilitates the formation of metal complexes with unique properties.
Catalysis: : Serves as a catalyst or co-catalyst in organic transformations, including cycloadditions and hydrogenations.
Biology
Molecular probes: : Utilized in biochemical assays to study enzyme activity or protein-ligand interactions.
Fluorescent markers: : Employed in imaging studies due to its potential fluorescence properties.
Medicine
Drug development: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Pharmacokinetics studies: : Analyzed for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material science: : Incorporated into polymer blends to enhance material properties, such as thermal stability or mechanical strength.
Agricultural chemistry: : Explored for its potential as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme inhibition: : Binds to and inhibits specific enzymes, altering biochemical pathways.
Receptor interaction: : Acts on specific receptors to modulate cellular responses.
Signal transduction modulation: : Influences intracellular signaling pathways, affecting cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinoline-2-carboxamide: : Differing by the position of the fluorine atom on the phenyl ring.
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isoquinoline-2-carboxamide: : Featuring an isoquinoline moiety instead of quinoline.
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinoline-2-sulfonamide: : Containing a sulfonamide group instead of a carboxamide.
Uniqueness
What sets N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinoline-2-carboxamide apart is:
Fluorine substitution: : The 3-fluorophenyl group contributes to distinct electronic and steric properties, influencing the compound's reactivity and binding affinity.
Quinoline moiety: : Provides unique aromaticity and heterocyclic characteristics that are advantageous in various applications.
Triazole ring: : Enhances stability and introduces versatile functionalization options, making the compound adaptable for diverse uses.
Feel free to dive deeper into any of these sections or ask about something specific!
Properties
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN6O2/c25-17-5-3-6-19(14-17)31-15-22(28-29-31)24(33)30-12-10-18(11-13-30)26-23(32)21-9-8-16-4-1-2-7-20(16)27-21/h1-9,14-15,18H,10-13H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYVZQHPDMUREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3C=C2)C(=O)C4=CN(N=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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